molecular formula C20H16N4O2 B1251676 (4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

Cat. No. B1251676
M. Wt: 344.4 g/mol
InChI Key: YFNRNQBGKNOAPT-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione is a natural product found in Cladosporium with data available.

Scientific Research Applications

Metabolic Studies and ADME Properties

This compound, closely related to fungi-derived naturally occurring quinazolines, has been studied for its absorption, distribution, metabolism, and elimination (ADME) properties. In vitro metabolic studies using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been conducted to understand its hydration and hydroxylation mass changes in human liver microsomes (Long et al., 2021).

Stereochemistry and Asymmetric Synthesis

Research has focused on the stereochemical aspects of compounds in this category, including studies on stereoselective alkylation and the determination of absolute configuration using NMR data and NOE measurements (Buenadicha et al., 1998). Understanding the stereochemistry is crucial for synthesizing specific enantiomers with desired biological activities.

Electrophilic Glycine Template Reactivity

Investigations into the reactivity of similar compounds as electrophilic glycine templates have been conducted. These studies explore how these compounds interact in chemical reactions, which is fundamental for designing new molecules with specific biological functions (Martín-Santamaría et al., 1999).

Synthetic Methodology

Research also includes comparing various synthetic methods to optimize the production of these compounds. This includes exploring different reaction conditions and starting materials to achieve higher yields and purity (Cledera et al., 1998).

Antitumor Activity

Some studies have explored the antitumor activity of quinazolinone alkaloids, noting their potential as anticancer drug leads. These compounds' structures are inspired by marine natural products, and they have shown promise in inhibiting tumor cell growth (Long et al., 2018).

Antiparasitic Potential

These compounds have been investigated for their potential against various parasites, including Plasmodium falciparum, Trypanosoma brucei, and Leishmania infantum. This research is critical for developing new antiparasitic drugs, especially for diseases like malaria and leishmaniasis (Long et al., 2022).

properties

Product Name

(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

InChI

InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25)/t17-/m1/s1

InChI Key

YFNRNQBGKNOAPT-QGZVFWFLSA-N

Isomeric SMILES

C1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)CC4=CNC5=CC=CC=C54

Canonical SMILES

C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54

synonyms

glyantrypine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 2
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 3
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 4
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 5
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione
Reactant of Route 6
(4R)-4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione

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